

Step-by-Step Guide for Cyclotene Spin-on Dielectric Application

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Compound of Interest

Compound Name: Cyclotene

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These application notes provide a comprehensive, step-by-step guide for the application of **Cyclotene**™ (benzocyclobutene, BCB) spin-on dielectrics. The protocols cover the entire workflow from substrate preparation to the final curing of the dielectric film, ensuring a reliable and reproducible coating process. **Cyclotene** resins are known for their low dielectric constant, low moisture absorption, and excellent planarization, making them suitable for a variety of microelectronics applications.[\[1\]](#)[\[2\]](#)[\[3\]](#)

I. Experimental Protocols

This section details the methodologies for the key stages of **Cyclotene** application. The following protocols are based on the **Cyclotene** 3000 series (dry etch) and 4000 series (photo-imageable) processing guidelines.

Substrate Preparation

A pristine substrate surface is critical for achieving good adhesion and minimizing defects in the **Cyclotene** film.

- **General Cleaning:** For most substrates, a brief treatment with oxygen plasma followed by a deionized (DI) water rinse is sufficient to remove organic residues.[\[1\]](#)[\[2\]](#)
- **Substrates with Polyimide:** If polyimide is present on the substrate, a dehydration bake is necessary prior to BCB coating to ensure good adhesion.[\[1\]](#)[\[2\]](#) This can be performed on a

hotplate or in an oven at a temperature of 150°C or higher.[1][2] Following the bake, an oxygen plasma treatment should be performed.[1][2]

Adhesion Promoter Application

The use of an adhesion promoter is strongly recommended to ensure robust adhesion of the **Cyclotene** film to the substrate.[1][2] AP3000 is a commonly used adhesion promoter for **Cyclotene** resins and is effective on a wide range of surfaces including silicon oxide, silicon nitride, aluminum, and copper.[1][2][4]

- **Dispense:** Dispense the adhesion promoter (e.g., AP3000) onto the substrate. This can be done statically or dynamically (with the substrate rotating at 50-300 RPM).[1][2]
- **Spread:** Increase the substrate rotation speed to 50-300 RPM for 5 seconds to spread the adhesion promoter across the surface.[1][2]
- **Spin Dry:** Increase the spin speed to 2000-3000 RPM for 10-20 seconds to spin-dry the adhesion promoter.[1][2][5]
- **Baking (Optional):** While not always required, baking the adhesion promoter can enhance adhesion to certain substrates like aluminum and copper.[1][2][6] A bake at 100-150°C for 30 seconds can be performed.[6][7]

Cyclotene Resin Spin Coating

The spin coating process determines the thickness and uniformity of the final dielectric film. It is recommended to use a programmable spin coater.[2]

- **Dispense:** Dispense the **Cyclotene** resin onto the center of the substrate. This can be performed statically or dynamically with the substrate rotating at a low speed (50-200 rpm). [1] The volume of resin will depend on the substrate size and topography.[1][2]
- **Spread:** Increase the spin speed to approximately 500-750 rpm for 5-7 seconds to allow the resin to spread evenly from the center.[1][2]
- **Spin:** Ramp up the spin speed to the desired final speed to achieve the target film thickness. The spin duration is typically 20-30 seconds.[5] Refer to the data tables below for the relationship between spin speed and film thickness for various **Cyclotene** formulations.

- Edge Bead Removal (EBR) and Backside Rinse: To remove excess resin from the edge and back of the substrate, decrease the spin speed to 600-1000 rpm and dispense a suitable solvent (e.g., T1100 Rinse Solvent) for 5-10 seconds.[4][7]
- Spin Dry: After EBR and backside rinse, increase the spin speed to 1500-2000 rpm for about 10 seconds to dry the substrate.[2]

Soft Bake

After spin coating, a soft bake is performed on a hotplate to remove residual solvents from the film and stabilize it for subsequent handling.[1][2]

- Temperature: The hotplate temperature can be set in the range of 80°C to 150°C.[1][2]
- Duration: A bake time of as short as 60 seconds is often sufficient.[1][2]

Thermal Cure (Hard Bake)

The final step is to thermally cure the **Cyclotene** film to achieve its desired mechanical and dielectric properties. The cure must be carried out in an inert atmosphere, such as nitrogen, with an oxygen concentration below 100 ppm, especially at temperatures above 150°C.[2]

- Soft Cure (Partial Cure): A soft cure is used for applications requiring multiple layers of BCB. [1] This process achieves approximately 80% polymerization.[1] A typical soft cure profile in a convection oven involves a 15-minute soak at 100°C followed by a 15-minute ramp to 150°C. [1] Another recommendation is 210°C for 40 minutes.[2]
- Hard Cure (Full Cure): A hard cure is required to achieve full polymerization (~95%).[5] A typical hard cure profile in a convection oven involves a multi-step heating sequence to allow for sufficient nitrogen purging.[5] Curing is often performed at temperatures around 250°C for one hour.[8][9]

Rework Procedure

- Prior to Cure: Uncured BCB films can be removed by dispensing or immersing in T1100 solvent at room temperature.[1][2]

- After Soft Cure: Soft-cured films can be stripped by immersing the substrate in a Primary Stripper A bath at 90-100°C.[1][2] The removal rate is approximately 2 µm/hour at 90°C and 6 µm/hour at 100°C.[1][2] After stripping, rinse with isopropanol followed by DI water.[1][2]

II. Data Presentation

The following tables summarize the relationship between spin speed and cured film thickness for various **Cyclotene** 3000 and 4000 series resins. Note that these values are typical and can be affected by the spin coater configuration (e.g., open vs. closed bowl).[1][4]

Table 1: Cured Film Thickness vs. Spin Speed for **Cyclotene** 3000 Series Resins

Spin Speed (RPM)	CYCLOTENE 3022-35 (µm)	CYCLOTENE 3022-46 (µm)	CYCLOTENE 3022-57 (µm)	CYCLOTENE 3022-63 (µm)
1000	2.37	5.51	12.8	21.3
1500	1.93	4.50	10.5	17.4
2000	1.67	3.90	9.06	15.1
2500	1.50	3.49	8.11	13.5
3000	1.37	3.18	7.41	12.3
3500	1.27	2.95	6.86	11.4
4000	1.13	2.63	6.20	10.9
4500	1.07	2.48	5.84	10.2
5000	1.01	2.35	5.55	9.64

Data sourced from UCSB Nanofab Wiki processing guidelines.[2]

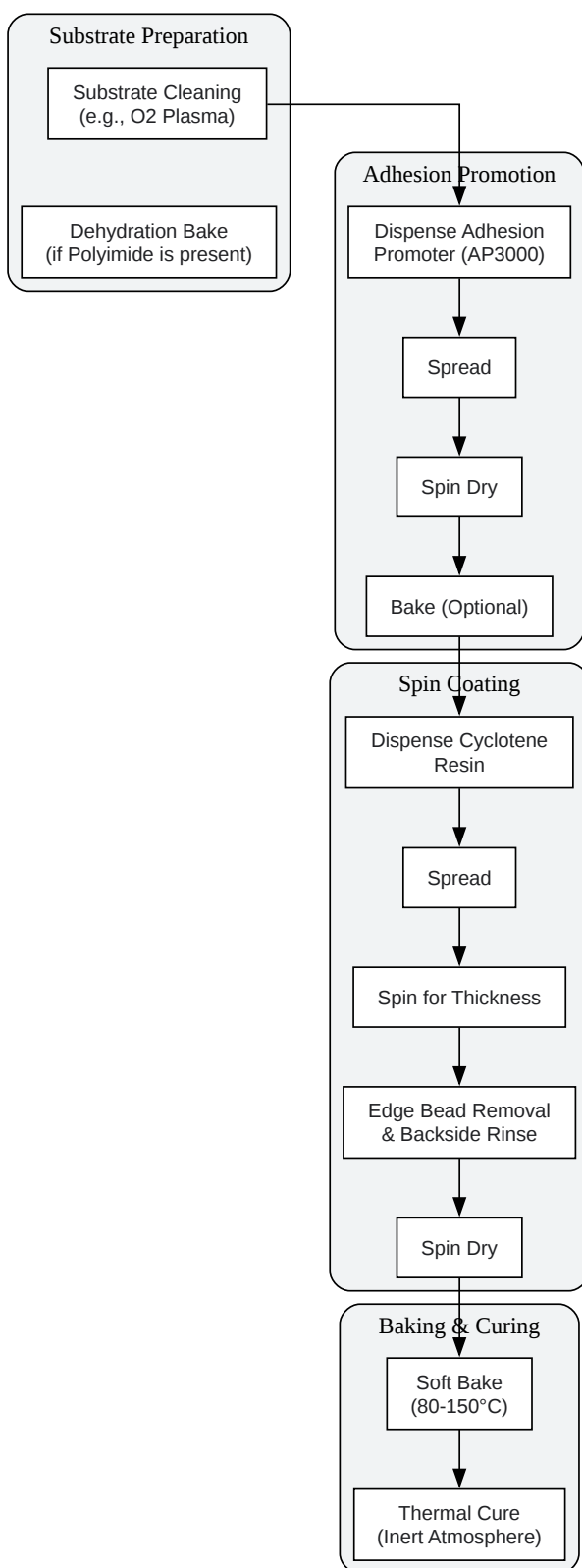
Table 2: Cured Film Thickness vs. Spin Speed for **Cyclotene** 4000 Series Resins

Spin Speed (RPM)	CYCLOTENE 4022-35 (µm)	CYCLOTENE 4024-40 (µm)	CYCLOTENE 4026-46 (µm)
1000	5.0	7.5	14.0
1500	4.1	6.1	11.4
2000	3.5	5.3	9.9
2500	3.2	4.7	8.8
3000	2.9	4.3	8.1
3500	2.7	4.0	7.5
4000	2.5	3.7	7.0

Data represents final thickness after full photo processing and hard cure. Sourced from Dow's processing procedures for **CYCLOTENE** 4000 Series.[\[4\]](#)[\[7\]](#)

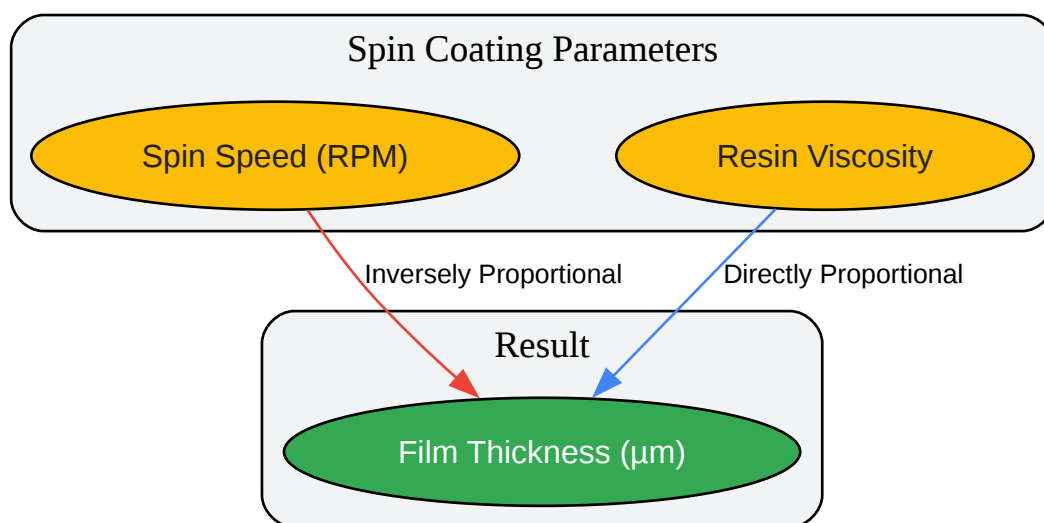
III. Visualizations

The following diagrams illustrate the key workflows and relationships in the **Cyclotene** application process.



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Caption: Overall workflow for **Cyclotene** spin-on dielectric application.



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Caption: Relationship between spin coating parameters and film thickness.

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